molecular formula C12H20ClNO B15253466 3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one

3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one

Cat. No.: B15253466
M. Wt: 229.74 g/mol
InChI Key: KKJWDPWIEAEFJR-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is a synthetic organic compound with the molecular formula C₁₂H₂₀ClNO It is characterized by a chloro-substituted propanone group attached to a bicyclic structure containing a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclization: The cyclopentane ring is formed through an intramolecular cyclization reaction.

    Chlorination: The final step involves the chlorination of the propanone group using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the bicyclic structure allow the compound to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one: Similar structure but different ring fusion, leading to distinct chemical properties.

    2,2-Dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one: Lacks the chloro group, resulting in different reactivity and biological activity.

    3-Bromo-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one: Bromine substitution instead of chlorine, affecting its chemical behavior and applications.

Uniqueness

3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is unique due to its specific chloro substitution and bicyclic structure, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-chloro-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H20ClNO/c1-12(2,8-13)11(15)14-7-6-9-4-3-5-10(9)14/h9-10H,3-8H2,1-2H3

InChI Key

KKJWDPWIEAEFJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(=O)N1CCC2C1CCC2

Origin of Product

United States

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